7-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
7-Methyl-3,4-dihydroisoquinolin-1(2H)-one, also known as MDL-100,907, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in 1994 by scientists at the Merck Sharp & Dohme Research Laboratories. Since then, it has been extensively studied for its potential use in the treatment of various psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
Scientific Research Applications
Antitumor Activity 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one derivatives have been studied for their potential antitumor activities. For instance, Zhu et al. (2011) synthesized a novel class of 3,4-dihydroisoquinolines that exhibited moderate antitumor activities in vitro (Zhu et al., 2011).
Synthesis Methodologies Researchers have developed new methodologies for synthesizing the 3,4-dihydroisoquinolin-1(2H)-one skeleton, which is a key structure for isoquinoline alkaloids. Mujde et al. (2011) reported a new method for preparing 3,4-dihydroisoquinolin-1(2H)-one starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate (Mujde, Özcan, & Balcı, 2011).
Analgesic Properties Some derivatives of 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one have shown promising analgesic properties. Vikharev et al. (2005) synthesized 2H-3,3-dimethyl-3,4-dihydroisoquinolin-1-ones that displayed pronounced antiinflammatory and analgesic effects (Vikharev et al., 2005).
Enantioselective Synthesis Enantioselective synthesis of isoquinoline alkaloids, including those based on the 3,4-dihydroisoquinolin-1(2H)-one structure, has been researched. Chrzanowska and Sokołowska (2001) achieved high yield and enantioselectivity in the synthesis of certain isoquinoline alkaloids using organolithium reagents (Chrzanowska & Sokołowska, 2001).
Cytotoxic Activity A study by Salah et al. (2014) focused on the synthesis of a new dihydroisoquinoline hydroxamic acid and evaluated its cytotoxicity against human hepatocarcinoma cells (Salah, Carraz, & Kammoun, 2014).
Safety And Hazards
You can find the Safety Data Sheets (SDS) of Isoquinoline, 3,4-dihydro-7-methyl- on certain chemical databases1. The SDS contains information about the hazards of a chemical and the necessary safety precautions.
properties
IUPAC Name |
7-methyl-3,4-dihydro-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-8-4-5-11-10(12)9(8)6-7/h2-3,6H,4-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWNQPALSDVRTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573461 | |
Record name | 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
371756-25-1 | |
Record name | 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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